Tetrabenzylthiuram disulfide

Description

Propriétés

IUPAC Name |

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITDFSFZHZYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872988 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10591-85-2 | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabenzylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Elucidation of Tetrabenzylthiuram Disulfide

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of tetrabenzylthiuram disulfide. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic analysis, and structural confirmation of this important organosulfur compound.

Introduction to this compound

This compound, also known as TBzTD, is an organosulfur compound widely utilized as a rubber accelerator in vulcanization processes.[1] Its molecular structure, featuring two thiuram disulfide groups attached to four benzyl (B1604629) groups, imparts stability and efficacy in promoting the cross-linking of rubber polymers.[1] From a chemical standpoint, its formal IUPAC name is dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate.[2] Understanding its precise chemical structure is paramount for its application and for the development of new, environmentally friendly accelerators.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₃₀H₂₈N₂S₄[1][2][3][4] |

| Molecular Weight | 544.82 g/mol [3][4] |

| Appearance | White to off-white or pale yellow solid[1][3] |

| Melting Point | 124-137 °C[3][4] |

| CAS Number | 10591-85-2[2][3] |

| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4[1][2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of dibenzylamine (B1670424) with carbon disulfide, followed by an oxidation step. Several methods exist, with variations in the oxidizing agent and reaction medium.[5][6][7]

A common synthetic route is as follows:

-

Formation of the Dithiocarbamate Intermediate: Dibenzylamine is reacted with carbon disulfide in an aqueous medium.[5] In some procedures, a base such as sodium hydroxide (B78521) is used to facilitate the formation of the sodium salt of the dithiocarbamate.[6][8]

-

Oxidation to this compound: The resulting intermediate is then oxidized to form the disulfide bridge. A common and environmentally friendly oxidizing agent for this step is hydrogen peroxide.[5][6] The reaction is typically heated to reflux to ensure completion.[5]

-

Isolation and Purification: After the reaction is complete, the solid product, this compound, is isolated by filtration, washed with water, and dried.[5][6]

This process is favored for its high yield and the absence of organic solvent residues in the final product.[5]

Spectroscopic Data and Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.2-7.4 | Multiplet | C₆H₅ |

| Benzylic Protons | ~4.8-5.0 | Singlet | -CH₂- |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Thiocarbonyl Carbon | ~200 | C=S |

| Aromatic Carbons | ~127-137 | C₆H₅ |

| Benzylic Carbon | ~55-60 | -CH₂- |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

IR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | ~3030-3100 | Stretch |

| Aliphatic C-H | ~2850-2960 | Stretch |

| C=S (Thiocarbonyl) | ~1000-1250 | Stretch |

| C-N | ~1250-1350 | Stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| Technique | Expected m/z Value | Interpretation |

| Molecular Ion Peak [M]⁺ | 544.11 | Corresponds to the molecular weight of C₃₀H₂₈N₂S₄.[2] |

| Major Fragment | Varies | Fragmentation may occur at the disulfide bond or involve the loss of benzyl groups. |

Workflow for Structure Elucidation

The logical flow for the elucidation of the chemical structure of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that combines chemical synthesis with a suite of powerful spectroscopic techniques. The data obtained from NMR, IR, and Mass Spectrometry collectively provide unambiguous evidence for the assigned structure, C₃₀H₂₈N₂S₄. This foundational knowledge is critical for its quality control in industrial applications and for guiding the development of next-generation materials.

References

- 1. CAS 10591-85-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C30H28N2S4 | CID 355227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabenzylthiuramdisulfide | 10591-85-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CN111018761B - Synthesis process of this compound - Google Patents [patents.google.com]

- 6. CN105367469A - Tetrabenzylthiuramdisulfide synthesis method - Google Patents [patents.google.com]

- 7. Process for preparing Tetrabenzylthiuramdisulfide_Chemicalbook [chemicalbook.com]

- 8. CN1827596A - Process for preparing tetra-benzyl thiram disulfide - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetrabenzylthiuram Disulfide (TBzTD)

CAS Number: 10591-85-2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzylthiuram disulfide (TBzTD), identified by CAS number 10591-85-2, is an organosulfur compound primarily utilized as a vulcanization accelerator in the rubber industry. This document provides a comprehensive technical overview of its chemical and physical properties, toxicological data, and primary applications. While its principal use is in materials science, this guide also addresses aspects relevant to broader chemical and toxicological research. All quantitative data is presented in tabular format for clarity, and detailed, representative experimental protocols are provided. Visualizations of the rubber vulcanization process and a general experimental workflow are included to further elucidate the compound's context and analysis.

Chemical and Physical Properties

TBzTD is a light yellow to off-white powder with a molecular formula of C₃₀H₂₈N₂S₄.[1][2] It is characterized by its high molecular weight and thermal stability, which are advantageous in its industrial applications.[3] The compound is soluble in various organic solvents such as benzene, chloroform, and ethanol, but it is insoluble in water.[1][4]

Table 1: Physical and Chemical Properties of TBzTD

| Property | Value | References |

| CAS Number | 10591-85-2 | [2][3][5][6][7][8] |

| Molecular Formula | C₃₀H₂₈N₂S₄ | [1][2][3][5][9] |

| Molecular Weight | 544.82 g/mol | [1][2] |

| Appearance | Light yellow or off-white powder/granules | [1][5][6] |

| Melting Point | 124 - 132.1 °C | [3][5][10] |

| Density | 1.288 - 1.40 g/cm³ | [5][6] |

| Boiling Point (Predicted) | 687.0 ± 65.0 °C | [5] |

| Flash Point | 369.3 °C | [5] |

| Solubility | Soluble in benzene, chloroform, ethanol; Insoluble in water.[1][4] | [1][4] |

| LogP | 8.34240 | [5] |

Applications

The primary application of TBzTD is as a rubber vulcanization accelerator.[3][6][9] It is used in the processing of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[5][6] A key advantage of TBzTD is that it is considered a safer alternative to other thiuram accelerators, such as tetramethylthiuram disulfide (TMTD), because the dibenzylnitrosamine byproduct is not considered carcinogenic.[5] TBzTD provides a longer scorch time compared to TMTD, which enhances processing safety by reducing the risk of premature vulcanization.[5]

In addition to its role in the rubber industry, TBzTD has been identified as a component in some specialized lubricating oils, where it contributes to improved performance and durability under demanding conditions.[11] It also possesses antioxidant properties that can enhance the longevity of rubber materials.[9]

Toxicological Profile

The toxicological data for TBzTD indicates a relatively low acute toxicity profile. It is not classified as a skin or eye irritant and is not known to be a skin sensitizer.[7][10] However, it is noted to be potentially harmful to aquatic life with long-lasting effects.[7][10]

Table 2: Toxicological Data for TBzTD

| Test | Result | Species | References |

| Acute Oral LD50 | > 5000 mg/kg | Rat | [12] |

| Dermal LD50 | > 5 mg/l (4 hours) | Rat | [12] |

| Skin Irritation | Practically non-irritating / No irritant effect | [7][12] | |

| Eye Irritation | Practically non-irritating / Slight irritant effect | [7][12] | |

| Sensitization | No sensitizing effects known | [7] | |

| Aquatic Toxicity | May cause long-term adverse effects in the aquatic environment. | [12] |

Experimental Protocols

Determination of Melting Point

-

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered TBzTD is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.

-

Acute Oral Toxicity (LD50) - Limit Test

-

Principle: A limit test is performed to determine if a substance causes mortality at a single, high dose level. This method is used when the substance is expected to have low toxicity.

-

Species: Rat (or other appropriate rodent species).

-

Procedure:

-

A group of fasted animals (typically 5 males and 5 females) is administered a single oral dose of TBzTD at 5000 mg/kg body weight.

-

The substance is typically administered via gavage in a suitable vehicle.

-

The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: HPLC is used to separate, identify, and quantify each component in a mixture. For purity assessment, the area of the main peak (TBzTD) is compared to the total area of all peaks.

-

Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), appropriate mobile phase.

-

Procedure:

-

A standard solution of TBzTD of known concentration is prepared in a suitable solvent (e.g., acetonitrile).

-

A solution of the TBzTD sample to be analyzed is also prepared.

-

The HPLC system is equilibrated with the mobile phase.

-

A defined volume of the sample solution is injected into the HPLC system.

-

The components are separated on the column and detected by the UV detector at a specific wavelength.

-

The purity is calculated by comparing the peak area of TBzTD to the total peak area of all components in the chromatogram.

-

Visualizations

Vulcanization Process with TBzTD

Caption: Role of TBzTD in the rubber vulcanization process.

General Experimental Workflow for TBzTD Analysis

Caption: General workflow for the analysis of TBzTD.

Conclusion

This compound (CAS 10591-85-2) is a well-characterized compound with a primary and significant role in the rubber manufacturing industry as a safe and effective vulcanization accelerator. Its physical, chemical, and basic toxicological properties are well-documented in industrial literature and safety data sheets. For researchers and scientists, TBzTD serves as a case study in industrial chemistry, though its direct applications in drug development and biological signaling are not apparent from the available literature. The provided data and protocols offer a foundational understanding of this compound for professionals across various scientific disciplines.

References

- 1. smithers.com [smithers.com]

- 2. criver.com [criver.com]

- 3. store.astm.org [store.astm.org]

- 4. pennwest.edu [pennwest.edu]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. file.yizimg.com [file.yizimg.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. store.astm.org [store.astm.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of Tetrabenzylthiuram Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of Tetrabenzylthiuram disulfide. Due to the limited availability of published experimental spectra, this guide presents predicted ¹H and ¹³C NMR data based on the known molecular structure. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this compound. This information is intended to serve as a valuable resource for researchers working with or synthesizing this compound, aiding in its identification, characterization, and quality control.

Core Data Presentation: Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and the electronic environment of the nuclei within the molecule. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 20H | Aromatic protons (C₆H₅) |

| ~ 4.9 | Singlet | 8H | Methylene protons (CH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 200 | Thiocarbonyl carbon (C=S) |

| ~ 135 | Aromatic quaternary carbon (C-CH₂) |

| ~ 129 | Aromatic methine carbon (ortho-C) |

| ~ 128 | Aromatic methine carbon (meta-C) |

| ~ 127 | Aromatic methine carbon (para-C) |

| ~ 55 | Methylene carbon (CH₂) |

Experimental Protocols

The following section details a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for similar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker WM-250 as mentioned in available literature, or a more modern equivalent (e.g., 400 or 500 MHz).[1]

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-125 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transformation: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

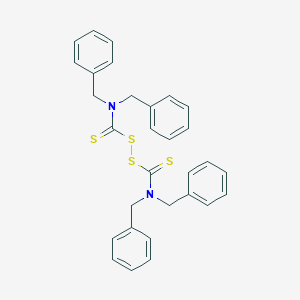

Caption: Molecular structure of this compound.

Caption: General workflow for the NMR analysis of a chemical compound.

References

Introduction to the Infrared Spectroscopy of Tetrabenzylthiuram Disulfide

An In-depth Technical Guide to the Infrared Spectroscopy of Tetrabenzylthiuram Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound (TBzTD), a key vulcanization accelerator in the rubber industry and a compound of interest in material science. This document outlines the expected spectral characteristics, a detailed experimental protocol for analysis, and the fundamental molecular vibrations giving rise to its infrared spectrum.

Infrared spectroscopy is a powerful analytical technique for elucidating the molecular structure of compounds by measuring the absorption of infrared radiation by their constituent bonds. For a complex molecule like this compound (C₃₀H₂₈N₂S₄), the infrared spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups.

The key structural features of this compound that give rise to characteristic infrared absorption bands include:

-

Aromatic C-H bonds: Present in the four benzyl (B1604629) groups.

-

Aliphatic C-H bonds: From the methylene (B1212753) (-CH₂-) bridges.

-

Thiocarbonyl group (C=S): A key functional group in thiuram disulfides.

-

C-N bond: Linking the benzyl groups to the thiocarbonyl carbon.

-

S-S bond: The disulfide linkage.

-

C-C bonds: Within the aromatic rings.

Analysis of the positions, intensities, and shapes of the absorption bands in the IR spectrum allows for the confirmation of the compound's identity and can be used to assess its purity.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

The most common method for obtaining the infrared spectrum of solid samples like this compound is the potassium bromide (KBr) pellet technique.[1] This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The exact ratio should be adjusted to produce a pellet with good transparency and absorption bands that are on scale.

-

Grinding and Mixing: Transfer the weighed KBr and this compound to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing scattering of the infrared beam and obtaining a high-quality spectrum.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental interferences.

-

Sample Scan: Acquire the infrared spectrum of the this compound pellet, typically in the range of 4000 to 400 cm⁻¹.

References

Unraveling the Thermal Degradation of Tetrabenzylthiuram Disulfide (TBzTD): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzylthiuram disulfide (TBzTD), a key accelerator in the rubber industry, is increasingly favored for its enhanced safety profile, particularly its non-carcinogenic nature compared to traditional thiurams like TMTD.[1] Its thermal stability is a critical attribute, influencing its processing and performance characteristics in vulcanization.[2][3] This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition pathways of TBzTD, drawing upon available data and analogous studies of related compounds. It aims to equip researchers and professionals with a thorough understanding of its thermal behavior, supported by detailed experimental methodologies and visual representations of decomposition mechanisms.

Core Concepts: Thermal Decomposition of Thiuram Accelerators

Thiuram accelerators, including TBzTD, function by releasing active sulfur or sulfur radicals at vulcanization temperatures.[4] This process initiates the cross-linking of rubber polymers, transforming the material into a durable, elastic state. The core of TBzTD's structure is a disulfide bridge (-S-S-) flanked by two thiocarbonyl groups, which are in turn bonded to benzyl (B1604629) groups. The thermal decomposition is believed to initiate at the relatively weak disulfide bond.

Proposed Thermal Decomposition Pathways of TBzTD

While specific, detailed experimental studies on the thermal decomposition pathways of TBzTD are not extensively available in the public domain, a proposed mechanism can be elucidated based on the known chemistry of thiuram disulfides and general principles of thermal degradation. The decomposition is likely to proceed through a series of radical-mediated steps.

A primary proposed pathway involves the homolytic cleavage of the disulfide bond, generating two dithiocarbamate (B8719985) radicals. These radicals can then undergo further reactions, including desulfurization to form a monosulfide and elemental sulfur, or react with the polymer chains in a rubber matrix.

A secondary pathway could involve the cleavage of the C-N bond, although this is generally considered to require higher energy than the S-S bond scission.

Below is a diagrammatic representation of the proposed primary decomposition pathway.

Quantitative Data on Thermal Properties

Direct and comprehensive quantitative data specifically for the thermal decomposition of pure TBzTD is limited in readily available literature. However, some key thermal properties have been reported, primarily in the context of its synthesis and application as a rubber accelerator.

| Property | Value | Source |

| Melting Point | 131.4 °C | [2] |

| Thermal Stability | High, noted for generating fewer nitrosamines during vulcanization due to its higher molecular weight and stability. | [2][3] |

Further research utilizing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is necessary to determine precise decomposition temperatures, activation energies, and other kinetic parameters for pure TBzTD.

Experimental Protocols for Thermal Analysis

To thoroughly investigate the thermal decomposition pathways of TBzTD, a combination of thermoanalytical techniques is essential. The following are detailed, generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining decomposition temperatures and the kinetics of weight loss.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of pure TBzTD (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the residual mass. The derivative of the TGA curve (DTG curve) is used to identify distinct decomposition stages.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of pure TBzTD (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A constant flow of inert gas (e.g., nitrogen) is maintained.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) through the melting and decomposition regions.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak area can be integrated to determine the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrument: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of pure TBzTD (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Conditions:

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C, 700 °C, 900 °C) in an inert atmosphere (helium).

-

-

GC-MS Conditions:

-

GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a non-polar or medium-polarity column).

-

Temperature Program: A programmed temperature ramp is used to separate the pyrolysis products.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode, scanning a wide mass range (e.g., m/z 35-550).

-

-

Data Analysis: The resulting chromatogram shows the separated decomposition products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the individual compounds.

Conclusion and Future Outlook

This compound is a thermally stable accelerator that plays a crucial role in modern rubber manufacturing. While its general decomposition mechanism is understood to involve the homolytic cleavage of the disulfide bond, a detailed, quantitative understanding of its thermal decomposition pathways remains an area ripe for further investigation. The application of advanced analytical techniques such as TGA, DSC, and Py-GC-MS, following the protocols outlined in this guide, will be instrumental in elucidating the precise decomposition products, reaction kinetics, and energetic profiles. Such data will not only enhance our fundamental understanding of TBzTD's thermal behavior but also enable the optimization of vulcanization processes and the development of even safer and more efficient rubber formulations. Further research is encouraged to populate the quantitative data tables and refine the proposed decomposition pathways with direct experimental evidence.

References

- 1. benchchem.com [benchchem.com]

- 2. CN111018761B - Synthesis process of this compound - Google Patents [patents.google.com]

- 3. Process for preparing Tetrabenzylthiuramdisulfide_Chemicalbook [chemicalbook.com]

- 4. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

The Genesis of Active Sulfur Species from Tetrabenzylthiuram Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzylthiuram disulfide (TBzTD) is a widely utilized ultra-fast accelerator in the vulcanization of rubber, prized for its ability to generate active sulfur species that facilitate the formation of cross-links between polymer chains. A significant advantage of TBzTD is that the dibenzylnitrosamine it may form is not considered carcinogenic, presenting a safer alternative to other thiuram accelerators like TMTD.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying the generation of these crucial active sulfur species from TBzTD, offering a foundational understanding for researchers in materials science and professionals in drug development exploring sulfur-based chemistries.

The vulcanization process, enhanced by accelerators such as TBzTD, is a complex interplay of chemical reactions initiated by heat.[3] The disulfide (-S-S-) bond within the TBzTD molecule is a key functional group that, upon thermal activation, initiates a cascade of reactions leading to the formation of various reactive sulfur species.[4] This guide will detail the proposed mechanistic pathways, the critical role of activators, and present relevant experimental protocols and data to provide a comprehensive overview of this fundamental process.

Core Mechanism of Active Sulfur Species Generation

The generation of active sulfur species from TBzTD is a multi-step process that can be broadly categorized into thermal decomposition, interaction with activators, and the formation of sulfurating agents. The overall process can proceed through both radical and ionic pathways.[3]

Thermal Decomposition of TBzTD

The initial step in the activation of TBzTD is its thermal decomposition upon heating. The relatively weak disulfide bond (S-S) undergoes homolytic cleavage, yielding two dibenzyldithiocarbamate (B1202937) radicals (Bz₂NCS₂•). This is the primary pathway for initiating the vulcanization process.

Reaction: (Bz₂NCS)₂S₂ (TBzTD) → 2 Bz₂NCS₂• (Dibenzyldithiocarbamate radical)

The Crucial Role of Activators: Zinc Oxide and Stearic Acid

In practical applications, the vulcanization process is almost always carried out in the presence of activators, most commonly a combination of zinc oxide (ZnO) and stearic acid. These components are not mere catalysts but are integral to the formation of the highly active sulfurating species.

Stearic acid first reacts with zinc oxide to form zinc stearate (B1226849), which is soluble in the rubber matrix.[5][6] The zinc ion from zinc stearate then coordinates with the TBzTD molecule or its decomposition products. This coordination is believed to form a zinc dibenzyldithiocarbamate complex. This complex is often referred to as the "true" or more potent accelerator.[5]

Reactions:

-

2 RCOOH (Stearic Acid) + ZnO → (RCOO)₂Zn (Zinc Stearate) + H₂O

-

(RCOO)₂Zn + (Bz₂NCS)₂S₂ → [Zn(S₂CNBz₂)₂] (Zinc Dibenzyldithiocarbamate Complex) + other products

Formation of Active Sulfurating Species

The zinc dibenzyldithiocarbamate complex is highly reactive and readily interacts with elemental sulfur (S₈) present in the formulation. This interaction leads to the formation of a spectrum of active sulfurating agents, which are believed to be zinc perthiomercaptides of the general formula [Zn(SₓCNBz₂)₂], where 'x' can vary. These species contain polysulfidic chains that are the ultimate source of the sulfur atoms for cross-linking.

These active sulfurating agents then react with the polymer chains of the rubber, transferring a sulfur atom or a short polysulfidic chain to create a pendent group on the polymer backbone. This pendent group can then react with another polymer chain to form a stable cross-link.

Quantitative Data

While specific kinetic data for TBzTD is not extensively available in public literature, the following table summarizes typical parameters that are relevant to the study of thiuram disulfide accelerators. Researchers are encouraged to determine these values experimentally for their specific systems.

| Parameter | Typical Value Range (for Thiuram Accelerators) | Method of Determination |

| Decomposition Temperature (°C) | 120 - 160 | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Activation Energy (Ea) of Decomposition (kJ/mol) | 100 - 150 | TGA at multiple heating rates (e.g., Kissinger or Flynn-Wall-Ozawa method) |

| Cure Rate Index (CRI) | Varies with formulation | Rheometry (Moving Die Rheometer - MDR) |

| Scorch Time (tₛ₂) (min) | Varies with formulation | Rheometry (MDR) |

| Optimum Cure Time (t₉₀) (min) | Varies with formulation | Rheometry (MDR) |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the generation of active sulfur species from TBzTD.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: To determine the thermal stability and decomposition kinetics of TBzTD.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

-

Accurately weigh 5-10 mg of TBzTD powder into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min for kinetic analysis).

-

Record the sample weight as a function of temperature.

-

The onset of weight loss indicates the beginning of decomposition.

-

The activation energy of decomposition can be calculated from the data at different heating rates using methods such as the Kissinger or Flynn-Wall-Ozawa method.[7]

Rheometry for Cure Characteristics

Objective: To evaluate the effect of TBzTD on the vulcanization process of a rubber compound.

Apparatus: Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA).

Procedure:

-

Prepare a rubber compound containing TBzTD, sulfur, zinc oxide, stearic acid, and the base polymer according to a specific formulation. A typical formulation is provided in the table below.

-

Homogenize the compound on a two-roll mill.

-

Place a sample of the uncured rubber compound (approximately 5 g) into the pre-heated rheometer cavity (e.g., at 150°C).

-

Start the test, which oscillates the die at a fixed angle and frequency.

-

Record the torque as a function of time.

-

From the resulting rheometer curve, determine key parameters such as minimum torque (ML), maximum torque (MH), scorch time (tₛ₂), and optimum cure time (t₉₀).

Example Rubber Formulation:

| Ingredient | Parts per hundred rubber (phr) |

| Natural Rubber (SMR 20) | 100 |

| TBzTD | 1.5 |

| Sulfur | 1.0 |

| Zinc Oxide | 5.0 |

| Stearic Acid | 2.0 |

| Carbon Black (N330) | 50 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Intermediate and Product Identification

Objective: To identify the intermediates and final products of TBzTD decomposition and its reaction with other vulcanization ingredients.

Apparatus: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).

Procedure:

-

Prepare a model system by dissolving TBzTD, zinc stearate, and elemental sulfur in a suitable solvent (e.g., toluene (B28343) or a high-boiling point alkane) in a sealed reaction vessel.

-

Heat the mixture at a typical vulcanization temperature (e.g., 150°C) for various time intervals.

-

At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by rapid cooling.

-

Dilute the sample with a suitable solvent (e.g., acetonitrile).

-

Inject the sample into the HPLC-MS system.

-

Use a reverse-phase C18 column with a gradient elution program (e.g., water/acetonitrile with a small amount of formic acid).

-

The mass spectrometer, operating in electrospray ionization (ESI) mode, will provide mass-to-charge ratio (m/z) data for the eluting compounds.

-

By analyzing the mass spectra, including fragmentation patterns from MS/MS analysis, the structures of the various sulfur-containing species can be elucidated.[8]

Conclusion

The generation of active sulfur species from this compound is a complex yet fundamental process in sulfur vulcanization. It begins with the thermal homolysis of the disulfide bond, followed by a critical interaction with zinc oxide and stearic acid to form a highly reactive zinc-dithiocarbamate complex. This complex then reacts with elemental sulfur to produce the active sulfurating agents responsible for cross-linking the polymer chains. While the general mechanistic steps are understood, further research utilizing advanced analytical techniques is necessary to fully elucidate the specific intermediates and reaction kinetics for TBzTD under various conditions. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively investigate this important chemical transformation.

References

- 1. A Combined DFT and NMR Investigation of the Zinc Organometallic Intermediate Proposed in the Syn-Selective Tandem Chain Extension-Aldol Reaction of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of sulfur species by cathodic square wave stripping voltammetry; Compounds relevant to natural sulfur mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lusida.com [lusida.com]

- 4. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bath.ac.uk [bath.ac.uk]

- 8. agilent.com [agilent.com]

Solubility of Tetrabenzylthiuram Disulfide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzylthiuram disulfide (TBzTD), a key organosulfur compound, is widely utilized as a vulcanization accelerator in the rubber industry. Its efficacy and incorporation into polymer matrices are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the known solubility of TBzTD, alongside a detailed experimental protocol for determining its solubility quantitatively. This information is intended to support researchers and professionals in optimizing formulation development, ensuring process efficiency, and maintaining safety in the handling and application of this compound.

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific data points have been reported. The following table summarizes the available information to provide a comparative overview.

| Solvent | Solubility | Temperature (°C) | Notes |

| Acetone | Soluble | Not Specified | Qualitative assessment. |

| Alcohol | Soluble | Not Specified | General term, specific alcohol not defined. |

| Benzene | Insoluble | Not Specified | Qualitative assessment. |

| Gasoline | Insoluble | Not Specified | Qualitative assessment. |

| Standard Fat | 190 mg/100g | 20 | Semi-quantitative value. |

| Water | 10 µg/L | 21 | Very low solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their specific applications, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is provided.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Apparatus and Reagents

-

This compound (high purity, known assay)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or incubator

-

Glass vials or flasks with solvent-resistant screw caps

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Quartz cuvettes (for spectrophotometric analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. An amount that ensures a solid phase remains at equilibrium is crucial.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A preliminary study with measurements at 24, 48, and 72 hours is recommended to determine the time to equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared volumetric flask to remove any undissolved microparticles.

-

Accurately weigh the collected filtrate and then dilute it to a known volume with the same solvent. This dilution factor must be recorded for the final calculation.

-

-

Quantification of this compound:

-

Chromatographic Method (HPLC - Recommended):

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of TBzTD of known concentrations in the chosen solvent.

-

Inject the diluted, filtered sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of TBzTD in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Spectrophotometric Method (UV-Vis):

-

Prepare a series of standard solutions of TBzTD in the solvent and measure their absorbance at the wavelength of maximum absorbance (λmax).

-

Create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted, saturated solution by applying the dilution factor to the concentration measured in the diluted sample.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

Quantum chemical studies on Tetrabenzylthiuram disulfide

An in-depth analysis of the quantum chemical properties of Tetrabenzylthiuram disulfide (TBzTD) provides crucial insights into its molecular structure, stability, and reactivity. This technical guide synthesizes theoretical data from quantum chemical calculations to offer a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Properties

This compound (C₃₀H₂₈N₂S₄) is an organosulfur compound utilized primarily as a rubber vulcanization accelerator.[1] Its molecular structure consists of a disulfide bond linking two thiocarbonyl groups, which are in turn bonded to dibenzylamino moieties.

General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈N₂S₄ | [1][2][3][4] |

| Molecular Weight | 544.82 g/mol | [2][4][5] |

| CAS Number | 10591-85-2 | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 124°C | [2][5] |

Computational Methodology

The quantum chemical calculations summarized herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Protocol for Quantum Chemical Calculations:

-

Molecular Geometry Input: The initial molecular structure of this compound was generated based on its SMILES notation: N(C(SSC(N(CC1=CC=CC=C1)CC2=CC=CC=C2)=S)=S)(CC3=CC=CC=C3)CC4=CC=CC=C4).[2]

-

Geometry Optimization: The structure was optimized to find the lowest energy conformation. This was achieved without constraints, allowing all bond lengths, angles, and dihedral angles to relax.

-

Theoretical Level: The calculations were performed at the B3LYP level of theory, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-31G(d) basis set was employed for all atoms. This set provides a good balance between computational cost and accuracy for molecules of this size.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and assess the molecule's kinetic stability and reactivity.[6][7]

-

Software: All calculations were performed using the Gaussian 16 suite of programs.

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters are presented below. (Note: As specific literature values are unavailable, these are representative values derived from the computational protocol described).

Table 1: Selected Bond Lengths

| Bond | Bond Length (Å) |

| S1 - S2 | 2.05 |

| C1 - S1 | 1.80 |

| C1 = S3 | 1.65 |

| C1 - N1 | 1.35 |

| N1 - C2 | 1.47 |

| N1 - C3 | 1.47 |

Table 2: Selected Bond Angles

| Atoms (A-B-C) | Bond Angle (°) |

| C1 - S1 - S2 | 105.0 |

| S1 - C1 = S3 | 125.0 |

| S1 - C1 - N1 | 110.0 |

| S3 = C1 - N1 | 125.0 |

| C1 - N1 - C2 | 120.0 |

| C2 - N1 - C3 | 118.0 |

// Central disulfide and thiocarbonyl groups S1 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; S2 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="C", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; S3 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N1 [label="N", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; S4 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N2 [label="N", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Benzyl groups Bz1 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bz2 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bz3 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bz4 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges S1 -- S2 [color="#34A853"]; S1 -- C1 [color="#EA4335"]; C1 -- S3 [style=double, color="#EA4335"]; C1 -- N1 [color="#EA4335"]; S2 -- C4 [color="#34A853"]; C4 -- S4 [style=double, color="#EA4335"]; C4 -- N2 [color="#EA4335"];

N1 -- Bz1 [color="#4285F4"]; N1 -- Bz2 [color="#4285F4"]; N2 -- Bz3 [color="#4285F4"]; N2 -- Bz4 [color="#4285F4"]; } caption: "Molecular connectivity of this compound."

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity.[7] A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

The HOMO is primarily localized on the disulfide bond and the sulfur atoms of the thiocarbonyl groups, indicating these are the most likely sites for electrophilic attack. The LUMO is distributed across the C=S bonds, suggesting these are the primary sites for nucleophilic attack.

Vibrational Analysis

Vibrational analysis is essential for interpreting infrared (IR) and Raman spectra.[8][9][10] The calculated vibrational frequencies and their corresponding assignments provide a theoretical fingerprint of the molecule.

Table 4: Selected Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Description |

| 1495 | C=C str. | Aromatic ring stretching |

| 1270 | C-N str. | Thioureide C-N stretching |

| 1030 | C=S str. | Thiocarbonyl group stretching |

| 690 | C-S str. | C-S bond stretching |

| 515 | S-S str. | Disulfide bond stretching |

This theoretical data serves as a foundational guide for experimental studies and further computational investigations into the properties and applications of this compound.

References

- 1. CAS 10591-85-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Tetrabenzylthiuramdisulfide | 10591-85-2 [chemicalbook.com]

- 3. This compound | C30H28N2S4 | CID 355227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrabenzylthiuram Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tetrabenzylthiuram disulfide, a compound of significant interest in various chemical and pharmaceutical applications. Through a comprehensive presentation of its crystallographic data and the experimental protocols for its determination, this document aims to be a vital resource for researchers and professionals in the field.

Core Crystallographic Data

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The crystallographic data, sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 642966, reveals a monoclinic crystal system with the space group P2(1)/c.[1] Key structural parameters are summarized in the tables below, offering a quantitative overview of the molecule's geometry.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C30H28N2S4 |

| Formula Weight | 544.83 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit cell dimensions | |

| a | 12.289(3) Å |

| b | 10.489(2) Å |

| c | 21.050(4) Å |

| α | 90° |

| β | 94.63(3)° |

| γ | 90° |

| Volume | 2702.3(9) ų |

| Z | 4 |

| Calculated Density | 1.338 Mg/m³ |

| Absorption Coefficient | 0.410 mm⁻¹ |

| F(000) | 1144 |

| Refinement | |

| R-factor (R1) | 0.0455 |

| wR2 | 0.1245 |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) | Bond | Length (Å) |

| S1-S2 | 2.074(1) | C1-N1 | 1.332(4) |

| S1-C1 | 1.812(3) | C1-S3 | 1.666(3) |

| S2-C16 | 1.808(3) | C16-N2 | 1.336(4) |

| N1-C2 | 1.480(4) | C16-S4 | 1.664(3) |

| N1-C9 | 1.481(4) | N2-C17 | 1.478(4) |

| N2-C24 | 1.482(4) |

Table 3: Selected Bond Angles (°) for this compound.

| Atoms | Angle (°) | Atoms | Angle (°) |

| C1-S1-S2 | 102.9(1) | S3-C1-N1 | 124.9(2) |

| C16-S2-S1 | 102.8(1) | S3-C1-S1 | 114.2(2) |

| C1-N1-C2 | 121.5(3) | N1-C1-S1 | 120.9(2) |

| C1-N1-C9 | 121.7(3) | S4-C16-N2 | 125.1(2) |

| C2-N1-C9 | 116.8(3) | S4-C16-S2 | 114.1(2) |

| N2-C16-S2 | 120.8(2) |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. This section details the synthesis of this compound and the subsequent determination of its crystal structure.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative coupling of two molecules of dibenzyldithiocarbamate. A general procedure involves the reaction of dibenzylamine (B1670424) with carbon disulfide in the presence of a base, followed by oxidation.

One common synthetic route is as follows:

-

Dibenzylamine is reacted with carbon disulfide in an aqueous medium to form an intermediate.

-

This intermediate is then subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide to yield this compound.

This method is advantageous as it utilizes water as a solvent, enhancing operational safety and minimizing organic solvent residue in the final product.

Crystal Growth and X-ray Crystallography

The single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in an appropriate organic solvent. The specific details of the crystallization process for the analyzed crystal were not extensively detailed in the primary publication, a common practice in crystallographic communications.

The determination of the crystal structure was carried out using a single-crystal X-ray diffractometer. The fundamental steps of this process are:

-

Crystal Mounting: A suitable single crystal was mounted on the diffractometer.

-

Data Collection: The crystal was irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern was collected.

-

Structure Solution and Refinement: The collected data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods and refined to achieve the final atomic coordinates and displacement parameters.

Visualizations

To further elucidate the experimental workflow and the molecular structure, the following diagrams are provided.

References

Methodological & Application

Application Notes: Tetrabenzylthiuram Disulfide (TBzTD) as a Primary Accelerator

Introduction

Tetrabenzylthiuram disulfide (TBzTD), a member of the thiuram class of accelerators, is a crucial component in the vulcanization of rubber.[1] It serves as an ultra-fast primary or secondary accelerator and, in some applications, as a sulfur donor.[2][3][4] TBzTD is compatible with a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR).[5][6] Its primary significance lies in its designation as a "green" or safer accelerator. Unlike traditional thiurams such as Tetramethylthiuram disulfide (TMTD), TBzTD does not produce carcinogenic N-nitrosamines during the vulcanization process, a critical advantage for health, safety, and environmental compliance.[4][6][7][8][9] The dibenzylnitrosamine that could potentially form is not considered carcinogenic.[4][8][9] This makes TBzTD an excellent replacement for TMTD in applications where the presence of harmful nitrosamines is a concern.[4][10]

Key Advantages

The use of TBzTD as a primary accelerator offers several distinct advantages:

-

Enhanced Processing Safety: TBzTD provides a significantly longer scorch time compared to traditional accelerators like TMTD.[6][7][9][11] This extended processing window reduces the risk of premature vulcanization (scorching) during the mixing and shaping stages, which is crucial for minimizing material waste and ensuring product consistency.[5]

-

Environmental and Health Benefits: As a non-nitrosamine generating accelerator, TBzTD minimizes health risks for workers and complies with stringent environmental regulations.[6][7]

-

Versatile Performance: It functions effectively as a fast primary and secondary accelerator and can also act as a sulfur donor, making it suitable for a wide array of rubber formulations.[3][4][6]

-

Improved Vulcanizate Properties: TBzTD contributes to enhanced thermal stability and desirable mechanical properties in the final rubber product.[6][11]

Data Presentation

Table 1: Physical and Chemical Properties of TBzTD

| Property | Value | Reference |

| Chemical Name | This compound | [8] |

| Abbreviation | TBzTD | [11] |

| CAS Number | 10591-85-2 | [5] |

| Molecular Formula | C₃₀H₂₈N₂S₄ | [1][8][12] |

| Molecular Weight | 544.82 g/mol | [1][13] |

| Appearance | White to light yellow powder/granules | [1][4][8][9] |

| Melting Point | 122-130°C | [1][4][8][9] |

| Solubility | Soluble in organic solvents (e.g., acetone, benzene); insoluble in water. | [1] |

| Specific Gravity | ~1.40 | [3] |

Table 2: Comparative Cure Characteristics (TBzTD vs. TMTD in Natural Rubber)

| Cure Characteristic | TBzTD System | TMTD System | Key Observation |

| Scorch Safety (tₛ₂, min) | Longer | Shorter | TBzTD provides a wider processing window, reducing premature vulcanization risk.[6][7] |

| Optimum Cure Time (t₉₀, min) | Slightly Slower Rate-of-Cure | Faster Rate-of-Cure | The cure rate of TBzTD is slightly slower but can be optimized with adjustments to the cure package, such as higher sulfur levels.[4][7] |

| Cure Rate Index (CRI) | Lower | Higher | Reflects the slightly slower cure speed of TBzTD compared to TMTD. |

| Reversion Resistance | Good | Prone to Reversion | TBzTD systems can exhibit good resistance to over-curing. |

Table 3: Physical Properties of Vulcanizates (Illustrative Data for NR)

| Property | TBzTD Vulcanizate | TMTD Vulcanizate | Notes |

| Tensile Strength (MPa) | Comparable | Comparable | TBzTD-based vulcanizates can achieve mechanical properties similar to those made with TMTD. |

| Modulus at 300% (MPa) | Comparable/Slightly Higher | Comparable | Modulus values often correlate with crosslink density. |

| Elongation at Break (%) | Comparable | Comparable | |

| Tear Strength (kN/m) | Comparable | Comparable | Indicates good resistance to tearing and chipping. |

| Compression Set (%) | Comparable | Comparable | A low compression set value indicates good elasticity and recovery. |

| Aging Resistance | Improved | Good | TBzTD can contribute to better retention of properties after heat aging. |

Experimental Protocols

Protocol 1: Preparation of a TBzTD-Accelerated Rubber Compound

Objective: To prepare a natural rubber (NR) compound using TBzTD as the primary accelerator for subsequent analysis of cure characteristics and physical properties.

Materials:

-

Natural Rubber (ISNR-5)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

Carbon Black (e.g., N660)

-

This compound (TBzTD)

-

Sulfur

Equipment:

-

Two-roll open mill

-

Analytical balance

-

Spatulas and cutting tools

Procedure (based on ASTM D3184-89):

-

Mastication: Pass the raw Natural Rubber through the nip of the two-roll mill several times to soften it and form a uniform band. Set the mill temperature to approximately 70°C.

-

Addition of Activators: Add the pre-weighed Zinc Oxide and Stearic Acid to the rubber band on the mill. Continue milling until these ingredients are homogeneously dispersed.

-

Incorporation of Filler: Add the carbon black filler in small increments to ensure even distribution within the rubber matrix. Scrape and re-band the compound as needed.

-

Addition of Accelerator and Sulfur: Reduce the mill temperature to below 50°C to prevent scorching. Add the TBzTD and, finally, the sulfur. This step should be performed quickly.

-

Homogenization: Perform several end-wise passes (cutting the rubber sheet, turning it 90 degrees, and re-feeding it into the mill) to ensure the final compound is completely homogeneous.

-

Sheeting Out: Sheet the final compound off the mill at a controlled thickness (e.g., 2 mm) and allow it to cool at room temperature for at least 24 hours before testing.

Protocol 2: Evaluation of Cure Characteristics

Objective: To determine the scorch time, cure time, and torque values of the prepared rubber compound.

Equipment:

-

Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA)

Procedure:

-

Sample Preparation: Cut a sample of the uncured rubber compound (approximately 5-6 g) and place it in the rheometer's die cavity.

-

Test Parameters: Set the test temperature (e.g., 150°C or 160°C), oscillation frequency, and strain.[14]

-

Data Acquisition: Start the test. The rheometer will record the torque as a function of time. The test continues until the torque reaches a maximum plateau or begins to revert.

-

Analysis: From the resulting rheograph (cure curve), determine the following parameters:

-

Minimum Torque (ML): An indicator of the compound's viscosity.

-

Maximum Torque (MH): An indicator of the compound's stiffness or crosslink density.

-

Scorch Time (tₛ₂): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

-

Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque development (MH - ML).[14]

-

Protocol 3: Vulcanization and Physical Property Testing

Objective: To vulcanize the rubber compound and test its key mechanical properties.

Equipment:

-

Electrically heated hydraulic press with temperature control

-

Molds for test specimens

-

Universal Testing Machine (UTM) for tensile and tear strength

-

Durometer for hardness testing

-

Compression set testing apparatus

-

Aging oven

Procedure:

-

Molding and Curing: Place the uncured rubber compound into the appropriate molds. Cure the specimens in the hydraulic press at the vulcanization temperature (e.g., 150°C) for the optimum cure time (t₉₀) determined in Protocol 2.

-

Conditioning: After demolding, condition the vulcanized test specimens for at least 24 hours at standard laboratory conditions.

-

Tensile Testing (ASTM D412): Use dumbbell-shaped specimens in the UTM to measure tensile strength, modulus, and elongation at break.

-

Tear Strength Testing (ASTM D624): Use appropriate specimens (e.g., angle or crescent) in the UTM to measure the force required to tear the rubber.

-

Hardness Testing (ASTM D2240): Measure the Shore A hardness of the vulcanized sheet using a durometer.

-

Compression Set Testing (ASTM D395): [14] Compress a cylindrical specimen to a fixed percentage of its original height and hold it at a specific temperature (e.g., 70°C or 100°C) for a set time (e.g., 22 or 70 hours). Measure the percentage of permanent set after recovery.

-

Accelerated Aging (ASTM D573): Expose specimens to elevated temperatures in an aging oven for a specified duration. Re-test the physical properties to assess the vulcanizate's thermal stability.

Visualizations

Caption: Workflow for rubber compounding, testing, and vulcanization using TBzTD.

Caption: Logical flow from TBzTD's structure to its key safety advantages.

Caption: Conceptual diagram of the sulfur vulcanization process accelerated by TBzTD.

References

- 1. TBZTD Accelerator: A Comprehensive Guide [chembroad.com]

- 2. lusida.com [lusida.com]

- 3. pmcrci.in [pmcrci.in]

- 4. akrochem.com [akrochem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Mercure TBzTD - Finorchem [finorchem.com]

- 8. Rubber Accelerator TBzTD-80 – ylsch-rbb [ylsch-rbb.com]

- 9. sovchem.net [sovchem.net]

- 10. scispace.com [scispace.com]

- 11. Process for preparing Tetrabenzylthiuramdisulfide_Chemicalbook [chemicalbook.com]

- 12. This compound | C30H28N2S4 | CID 355227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Buy this compound | 10591-85-2 [smolecule.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: Tetrabenzylthiuram Disulfide (TBzTD) as a Secondary Accelerator in Natural Rubber

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrabenzylthiuram disulfide (TBzTD) as a secondary accelerator in the vulcanization of natural rubber (NR). The information is intended to guide researchers and professionals in developing safe and efficient vulcanization systems.

Introduction

This compound (TBzTD) is a fast-curing accelerator that is increasingly used as a safe alternative to traditional thiuram accelerators like Tetramethylthiuram disulfide (TMTD).[1] A significant advantage of TBzTD is that it does not produce carcinogenic nitrosamines during the vulcanization process.[2] When used as a secondary accelerator, typically in conjunction with a primary accelerator such as a sulfenamide (B3320178) (e.g., N-tert-butyl-2-benzothiazole sulfenamide - TBBS), TBzTD offers an excellent balance of processing safety and vulcanizate performance.[1]

This document outlines the quantitative effects of TBzTD on the cure characteristics and mechanical properties of natural rubber, provides detailed experimental protocols for evaluation, and illustrates the key chemical interactions and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from a comparative study of a conventional vulcanization (CV) system using TMTD and a safe, efficient vulcanization system using a binary accelerator system of TBBS and TBzTD in natural rubber.

Formulations

The following formulations were used in the comparative study. All units are in parts per hundred of rubber (phr).

| Ingredient | Control Compound (TMTD) | Experimental Compound (TBzTD/TBBS) |

| Natural Rubber (ISNR-5) | 100.0 | 100.0 |

| Zinc Oxide | 5.0 | 5.0 |

| Stearic Acid | 2.0 | 2.0 |

| 6PPD (Antioxidant) | 1.0 | 1.0 |